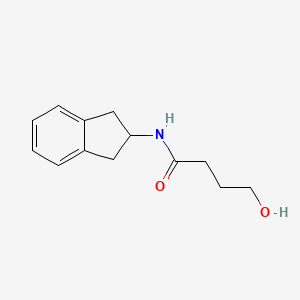

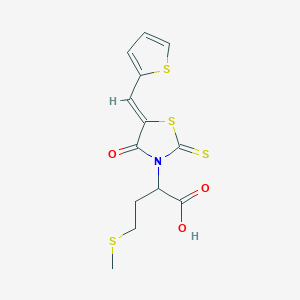

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

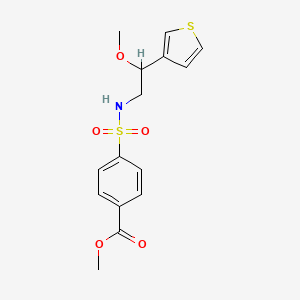

“N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide” is a compound that contains an indane group (a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring), an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom), and a hydroxy group (an -OH group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines, carboxylic acids, or acid chlorides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indane group, the amide group, and the hydroxy group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its specific structure and the presence of functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds .科学的研究の応用

GABA Uptake Inhibitors

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide and its derivatives have been researched for their role as gamma-aminobutyric acid (GABA) uptake inhibitors. A study explored novel substituted 4-hydroxybutanamides, focusing on their impact on murine GABA transport proteins GAT1-GAT4. Among these compounds, derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide displayed significant inhibitory activities, with N-4-chlorobenzylamide emerging as a potent GAT inhibitor. This suggests potential applications in neurological disorders where GABAergic signaling plays a key role (Kulig et al., 2011).

Anticonvulsant and Neuroprotective Effects

The compound N-(substituted benzothiazol-2-yl)amides, including derivatives of 4-hydroxybutanamides, was synthesized and evaluated for anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, was identified as an effective anticonvulsant. It also demonstrated promising neuroprotective effects, indicating its potential as a safer and effective anticonvulsant with additional benefits (Hassan et al., 2012).

Antimicrobial Activity

A study on the synthesis of carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides, which are derived from 3-amino-4-hydroxybutanamides, explored their antimicrobial properties. These compounds, including derivatives of 4-hydroxybutanamides, showed notable antimicrobial activities, suggesting potential uses in the development of new antimicrobial agents (Tlekhusezh et al., 1999).

Anticancer Properties

A series of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives were synthesized and tested for their anticancer activity. Among these, compounds with a structural connection to 4-hydroxybutanamides exhibited significant growth inhibition against various cancer cell lines, including leukemia and breast cancer. This highlights the potential of such compounds in cancer therapy (Karaburun et al., 2018).

Safety And Hazards

特性

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-7-3-6-13(16)14-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12,15H,3,6-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTNHPKUXTWSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)